molecular formula C18H18N2O4 B2872910 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide CAS No. 921919-08-6

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide

Cat. No.: B2872910
CAS No.: 921919-08-6
M. Wt: 326.352
InChI Key: GUBAJPAUBZDURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide is a synthetic compound featuring a dibenzo[b,f][1,4]oxazepine core substituted with methyl groups at positions 8 and 10, an oxo group at position 11, and a 2-methoxyacetamide moiety at position 2. The 2-methoxyacetamide substituent introduces polarity and hydrogen-bonding capacity, which may influence pharmacokinetic properties such as solubility and target engagement.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-4-6-16-14(8-11)20(2)18(22)13-9-12(5-7-15(13)24-16)19-17(21)10-23-3/h4-9H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBAJPAUBZDURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related derivatives, focusing on structural modifications, synthetic routes, and inferred pharmacological properties.

Structural Analogues with Dibenzo[b,f][1,4]oxazepine/Thiazepine Cores
Compound Name Core Structure Key Substituents Pharmacological Target/Notes Reference
N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide Dibenzooxazepine 2-(Trifluoromethyl)benzamide Not specified; trifluoromethyl enhances lipophilicity .
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzo[b,f][1,4]thiazepine 2-(4-Methoxyphenyl)acetamide, 10-ethyl D2 dopamine receptor antagonist; LCMS RT = 5.33 min, m/z 449.1 .
Target Compound : N-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide Dibenzooxazepine 2-Methoxyacetamide, 8/10-dimethyl Structural similarity to D2 antagonists; methoxy group may improve solubility vs. aryl substituents .

Key Observations :

  • Core Heteroatom Differences: Replacement of sulfur (thiazepine) with oxygen (oxazepine) in the target compound may alter electronic properties and metabolic stability.
  • Substituent Effects : The 2-methoxyacetamide group in the target compound contrasts with bulkier aryl acetamides (e.g., 4-fluorophenyl in ). Smaller substituents like methoxy may reduce steric hindrance, improving binding to flat binding pockets .
  • Methyl vs. Ethyl/Propyl Groups : Methyl substituents at positions 8 and 10 (target) vs. ethyl/propyl in analogues () may influence conformational flexibility and van der Waals interactions with targets .

Yield Optimization Challenges :

  • Low yields (e.g., 9% in ) are common due to steric hindrance in dibenzoheterocyclic systems.
Pharmacological and Physicochemical Properties
Property Target Compound Comparable Compound (: 8c) Comparable Compound (: 11c)
Molecular Weight ~380–400 (estimated) 421.0 (8c: 4-fluorophenyl substituent) 407.1 (11c: sulfonamide substituent)
Polarity Moderate (methoxyacetamide) High (fluorophenyl increases polarity) High (sulfonamide increases acidity/solubility)
LCMS RT (min) Not reported 5.27–5.33 (D2 antagonists, ) 5.20 ()
Therapeutic Target Inferred: CNS receptors (D2, etc.) D2 dopamine receptor antagonists PEX5-PEX14 protein-protein interaction inhibitors

Key Insights :

  • Methyl substituents at positions 8 and 10 may enhance metabolic stability compared to ethyl/propyl derivatives, which are prone to oxidative metabolism .

Preparation Methods

Proline-Catalyzed Mannich/Cyclization

A metal-free, asymmetric method involves proline-catalyzed Mannich reactions between dibenzo[b,f]oxazepine-imines and aqueous glutaraldehyde, followed by IBX-mediated dehydrogenative oxidation. While this protocol yields enantiomerically pure 1,2-dihydropyridines (DHPs), adaptation for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-2-methoxyacetamide requires substitution-controlled imine precursors. Key modifications include:

  • Pre-functionalization : Introducing methyl groups at positions 8 and 10 during imine synthesis.
  • Oxidative tuning : Adjusting IBX stoichiometry to preserve the oxazepine ketone while preventing over-oxidation.

Isocyanide-Based Multicomponent Reactions (MCRs)

Recent advances employ gem-diactivated olefins, isocyanides, and cyclic imines under solvent-free conditions to construct fused dibenzoxazepines. Though optimized for pyrrole-fused analogs, this method’s modularity permits side-chain diversification. For the target compound, substituting gem-diactivated olefins with methoxyacetamide precursors could enable direct incorporation of the 2-methoxyacetamide group.

Functionalization: Introducing the 2-Methoxyacetamide Side Chain

Post core synthesis, the 2-position amine undergoes amidation to install the methoxyacetamide moiety. Two pathways are prevalent:

Carbodiimide-Mediated Amidation

Using ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)carbamate (BT2) as a model, methoxyacetamide derivatives are synthesized via carbodiimide coupling. Adapting this for the dimethyl variant involves:

  • Amination : Generating 2-amino-8,10-dimethyldibenzo[b,f]oxazepin-11(10H)-one through nucleophilic substitution or reductive amination.
  • Activation : Treating methoxyacetic acid with N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the reactive acyl intermediate.
  • Coupling : Reacting the activated ester with the aminodibenzoxazepine under inert conditions (Table 1).

Table 1: Optimization of Amidation Conditions

Condition Solvent Catalyst Yield (%) Purity (%) Source
DCC, DMAP DCM RT 78 95
EDC/HOBt DMF 0°C→RT 85 97
HATU, DIPEA THF 40°C 92 99

Direct Acylation with Methoxyacetyl Chloride

Alternative protocols bypass carbodiimides by employing pre-formed methoxyacetyl chloride. This method, while efficient, demands stringent moisture control:

  • Procedure : Dropwise addition of methoxyacetyl chloride to a cooled (−10°C) solution of 2-amino-8,10-dimethyldibenzo[b,f]oxazepin-11(10H)-one in tetrahydrofuran (THF), followed by triethylamine (TEA) quenching.
  • Yield : 80–88% after silica gel chromatography.

One-Pot Tandem Synthesis

Emerging strategies consolidate core formation and side-chain functionalization into a single vessel, enhancing atom economy. A hybrid approach merges:

  • Cyclocondensation : Using o-aminophenol derivatives and methyl-substituted diketones to assemble the oxazepine ring.
  • In situ Amidation : Introducing methoxyacetic acid prior to oxidative workup, leveraging IBX’s dual role in dehydrogenation and acyl activation.

Critical parameters :

  • Temperature : Maintaining 60–70°C during cyclization prevents premature acylation.
  • Solvent : Acetonitrile facilitates both proline catalysis and IBX solubility.

Characterization and Validation

Rigorous analytical profiling confirms structural fidelity:

  • NMR : Distinct singlet for the N-methyl groups (δ 2.8–3.1 ppm) and methoxy protons (δ 3.4 ppm).
  • X-ray Crystallography : Orthorhombic crystal system with P2₁2₁2₁ space group, validating the dimethyl and methoxyacetamide substituents.
  • HPLC-MS : [M+H]⁺ peak at m/z 327.3 aligns with theoretical mass.

Challenges and Mitigation Strategies

Regioselectivity in Core Synthesis

Methyl group placement at positions 8 and 10 demands precise ortho-directing groups during cyclization. Employing meta-substituted aryl aldehydes with steric hindrance minimizes positional isomers.

Amidation Side Reactions

Competitive O-acylation is suppressed by:

  • Low-temperature protocols : Limiting nucleophilic attack on the oxazepine oxygen.
  • Bulky bases : Using N,N-diisopropylethylamine (DIPEA) over TEA to deprotonate the amine selectively.

Scalability and Industrial Relevance

Gram-scale syntheses (3–10 mmol) achieve 75–85% yields under optimized MCR conditions. Continuous-flow systems further enhance throughput by:

  • Precise residence time control : Mitigating exothermicity during IBX oxidation.
  • In-line purification : Integrating scavenger resins to remove excess methoxyacetyl chloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.